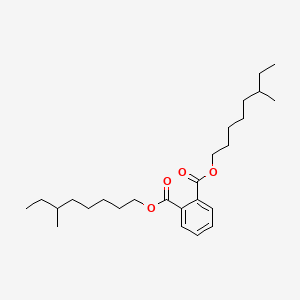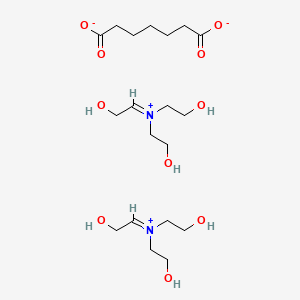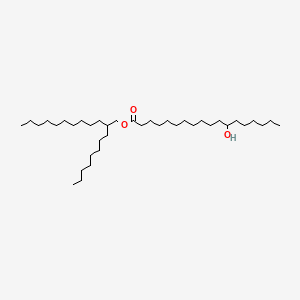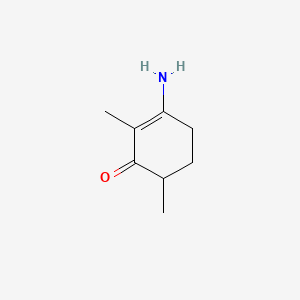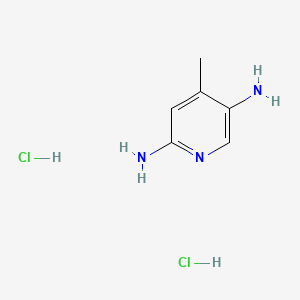
4-Methylpyridine-2,5-diamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylpyridine-2,5-diamine dihydrochloride is a chemical compound with the molecular formula C6H11Cl2N3. It is a derivative of pyridine, characterized by the presence of two amino groups at positions 2 and 5, and a methyl group at position 4. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpyridine-2,5-diamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-methylpyridine.
Nitration: The 4-methylpyridine undergoes nitration to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Formation of Dihydrochloride Salt: The resulting 4-methylpyridine-2,5-diamine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Reduction: Large quantities of 4-methylpyridine are nitrated and reduced using industrial-scale reactors.
Purification: The product is purified through crystallization or other separation techniques.
Formation of Dihydrochloride Salt: The purified 4-methylpyridine-2,5-diamine is then converted to its dihydrochloride form by treatment with hydrochloric acid.
化学反応の分析
Types of Reactions
4-Methylpyridine-2,5-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more reduced amine derivatives.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as acyl chlorides or alkyl halides are employed under basic or acidic conditions.
Major Products
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: More reduced amine derivatives.
Substitution Products: Acylated or alkylated derivatives.
科学的研究の応用
4-Methylpyridine-2,5-diamine dihydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and as a building block for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Methylpyridine-2,5-diamine dihydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds or ionic interactions with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.
類似化合物との比較
Similar Compounds
2,5-Diaminopyridine: Lacks the methyl group at position 4.
4-Methylpyridine-2,6-diamine: Amino groups are at positions 2 and 6 instead of 2 and 5.
4-Methylpyridine-3,5-diamine: Amino groups are at positions 3 and 5.
Uniqueness
4-Methylpyridine-2,5-diamine dihydrochloride is unique due to the specific positioning of its amino and methyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications.
特性
CAS番号 |
94313-86-7 |
|---|---|
分子式 |
C6H11Cl2N3 |
分子量 |
196.07 g/mol |
IUPAC名 |
4-methylpyridine-2,5-diamine;dihydrochloride |
InChI |
InChI=1S/C6H9N3.2ClH/c1-4-2-6(8)9-3-5(4)7;;/h2-3H,7H2,1H3,(H2,8,9);2*1H |
InChIキー |
DYBRYWXZWHGVRL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1N)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



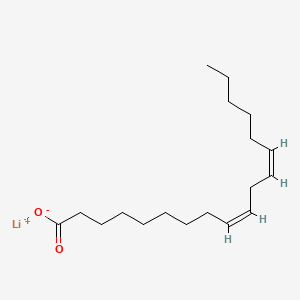
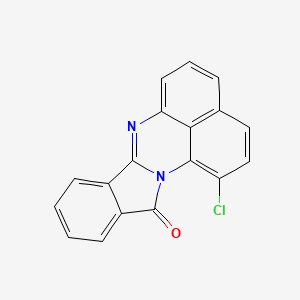
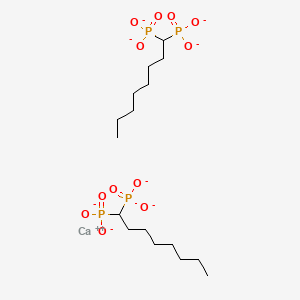
![3-[2-Hydroxy-3-(tetradecyloxy)propoxy]propanol](/img/structure/B12660517.png)



